molecular formula C27H28F3N3O B12366436 (E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B12366436
M. Wt: 467.5 g/mol
InChI Key: POHXFQVQJLCBKG-KDOHZBJASA-N
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Description

(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps. The process begins with the preparation of the indoloquinoline core, followed by the introduction of the trifluoromethylphenyl group and the formation of the prop-2-enamide linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise reaction times.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Indoloquinoline Derivatives: Compounds with similar indoloquinoline cores but different substituents.

    Trifluoromethylphenyl Compounds: Molecules containing the trifluoromethylphenyl group with varying linkages.

    Prop-2-enamide Derivatives: Compounds with the prop-2-enamide linkage but different core structures.

Uniqueness

(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its distinct arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H28F3N3O

Molecular Weight

467.5 g/mol

IUPAC Name

(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C27H28F3N3O/c1-32-15-18(14-31-25(34)11-8-17-6-9-20(10-7-17)27(28,29)30)12-22-21-4-3-5-23-26(21)19(13-24(22)32)16-33(23)2/h3-11,16,18,22,24H,12-15H2,1-2H3,(H,31,34)/b11-8+/t18-,22+,24+/m0/s1

InChI Key

POHXFQVQJLCBKG-KDOHZBJASA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)/C=C/C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)C=CC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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